

A Technical Guide to the Molecular Weight of Hexadecadeuterio-heptane

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Compound of Interest

Compound Name: Heptane-d16

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This document provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of hexadecadeuterio-heptane (**heptane-d16**), a crucial isotopically labeled compound in advanced scientific research.

Introduction

Heptane (C₇H₁₆) is a straight-chain alkane and a significant component of gasoline and various industrial solvents.[1][2][3] Its deuterated analogue, hexadecadeuterio-heptane (C₇D₁₆), is a form in which all sixteen hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (D or ²H).[4] This isotopic substitution makes it an invaluable tool in analytical and metabolic studies.

The primary applications of hexadecadeuterio-heptane include:

- **Internal Standard:** In quantitative mass spectrometry (MS), its distinct mass allows it to be used as an internal standard for the precise measurement of its non-deuterated counterpart.
- **Tracer Studies:** It serves as a tracer in metabolic, environmental, and chemical reaction mechanism studies, allowing researchers to follow the path of heptane molecules through complex systems.

- Kinetic Isotope Effect Studies: The mass difference between protium (^1H) and deuterium (^2H) can influence reaction rates, providing insight into reaction mechanisms.

A precise understanding of its molecular weight is fundamental to its application.

Theoretical Molecular Weight

The molecular weight of a molecule can be calculated by summing the atomic weights of its constituent atoms. For high-precision applications, it is essential to use the masses of the specific isotopes (monoisotopic mass) rather than the average atomic weight of the elements from the periodic table.

The molecular formula for n-heptane is C_7H_{16} .^[1] For hexadecadeuterio-heptane, all 16 hydrogen atoms are substituted with deuterium, resulting in the formula C_7D_{16} .

The calculation is based on the following isotopic masses:

- Carbon-12 (^{12}C): 12.000000 Da (by definition)
- Deuterium (^2H or D): 2.014102 Da

Calculation:

- Mass of 7 Carbon-12 atoms = $7 \times 12.000000 \text{ Da} = 84.000000 \text{ Da}$
- Mass of 16 Deuterium atoms = $16 \times 2.014102 \text{ Da} = 32.225632 \text{ Da}$
- Monoisotopic Molecular Weight = $84.000000 \text{ Da} + 32.225632 \text{ Da} = 116.225632 \text{ Da}$

This value represents the mass of a molecule containing only ^{12}C and ^2H isotopes.

Data Presentation

The following table summarizes the atomic and molecular weights pertinent to hexadecadeuterio-heptane.

Atom / Molecule	Isotope / Formula	Isotopic Mass (Da)	Average Molecular Weight (g/mol)
Carbon	^{12}C	12.000000	12.011
Hydrogen	^1H (Protium)	1.007825	1.008
Hydrogen	^2H (Deuterium)	2.014102	2.014
n-Heptane	C_7H_{16}	100.125200	100.2019
Hexadecadeuterio-heptane	C_7D_{16}	116.225632	~116.32

Note: Average Molecular Weight is calculated using the weighted average of natural isotopic abundances.

Experimental Protocol: Molecular Weight Verification by GC-MS

The most common and accurate method for determining the molecular weight of a volatile, nonpolar compound like hexadecadeuterio-heptane is Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To confirm the molecular weight and assess the isotopic purity of a hexadecadeuterio-heptane sample.

Materials & Instrumentation:

- Sample: Hexadecadeuterio-heptane, analytical grade
- Solvent: Dichloromethane (DCM) or Hexane, HPLC grade
- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Column: Nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Vials and Syringes: Standard 2 mL GC vials with septa caps.

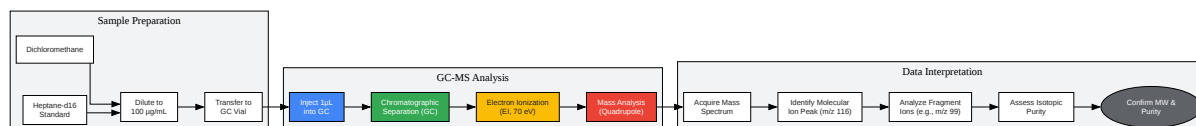
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the hexadecadeuterio-heptane sample (~100 µg/mL) in dichloromethane.
 - Vortex the solution to ensure homogeneity.
 - Transfer the solution to a 2 mL autosampler vial.
- GC-MS Instrument Setup:
 - GC Parameters:
 - Injector Temperature: 250°C
 - Injection Mode: Split (e.g., 50:1 ratio)
 - Injection Volume: 1 µL
 - Carrier Gas: Helium, constant flow at 1.0 mL/min
 - Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 15°C/min, hold for 2 minutes.
 - MS Parameters:
 - Ion Source: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Scan Range: m/z 30-200
 - Solvent Delay: 3 minutes
- Data Acquisition:

- Inject the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to hexadecadeuterio-heptane.
- Data Analysis:
 - Identify the chromatographic peak for **heptane-d16**. Due to its nonpolar nature, it will elute relatively early in the run.
 - Examine the mass spectrum of this peak. In EI, alkanes often produce a weak or absent molecular ion (M^+) but show characteristic fragment ions.
 - Look for the molecular ion peak at m/z 116.
 - Identify key fragment ions. A common fragmentation is the loss of a methyl group ($-CD_3$) or an ethyl group ($-C_2D_5$). For **heptane-d16**, expect a prominent fragment at m/z 99 ($[M-CD_3]^+$).
 - Assess isotopic purity by looking for peaks at lower masses (e.g., m/z 115, 114) that would indicate incomplete deuteration.

Visualizations

The logical workflow for the experimental determination of the molecular weight of hexadecadeuterio-heptane using GC-MS is illustrated below.



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Caption: Experimental workflow for molecular weight determination via GC-MS.

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